![molecular formula C17H24Cl2N4O2 B4616528 [2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)
[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the requested one involves multi-step processes that often start with the condensation of specific carboxylates with amines or amides. For example, Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, showcasing a complex synthetic route involving condensation and subsequent reactions with secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrimidine derivatives is often characterized by complex heterocyclic systems. The synthesis of these compounds typically results in structures with significant biological activity, as detailed in the work by Sirakanyan et al. (2018), who developed new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Chemical Reactions and Properties
The chemical reactions involving morpholine and pyrimidine derivatives are diverse, often involving condensation, nucleophilic substitution, and cycloaddition reactions. These processes can lead to a variety of functionalized compounds with potential pharmacological applications, as illustrated by the work of Lei et al. (2017), who synthesized a compound through condensation and cyclization reactions involving morpholine and indazole derivatives (Lei, Wang, Xiong, & Lan, 2017).
Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
Antioxidant Capacity Reaction Pathways : The study of the ABTS radical cation-based assays, which are abundant antioxidant capacity assays, sheds light on reaction pathways involving antioxidants. This could provide a framework for understanding the antioxidant potential or reactivity of similar compounds, including "[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride" in various environments or biological systems (Ilyasov et al., 2020).
Biomedical Applications
Central Nervous System (CNS) Acting Drugs : The identification of functional chemical groups that could serve as lead molecules for the synthesis of compounds with CNS activity highlights the potential medical applications of structurally related compounds. Heterocycles with heteroatoms like nitrogen and oxygen, which are present in the compound , form the largest class of organic compounds with CNS effects (Saganuwan, 2017).
Environmental Applications
Photocatalytic Degradation of Pollutants : The TiO2-UV process for the mineralization of organic pollutants like pyridine and morpholine in water provides insight into photocatalytic pathways that could be applicable for the degradation of a wide range of compounds, including "[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride". This method highlights the potential environmental applications for the remediation of water contaminants (Pichat, 1997).
Chemical Reactions and Properties
Redox Mediators in Organic Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights a methodological approach that could be applied to the study and application of "[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride". This approach may offer insights into the degradation or transformation of recalcitrant compounds in industrial wastewater (Husain & Husain, 2007).
properties
IUPAC Name |
2-morpholin-4-yl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.2ClH/c1-3-15(14-18-7-8-21-9-11-22-12-10-21)13-16(4-1)23-17-19-5-2-6-20-17;;/h1-6,13,18H,7-12,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDORITUPOVIUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NC=CC=N3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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